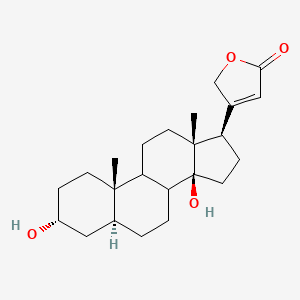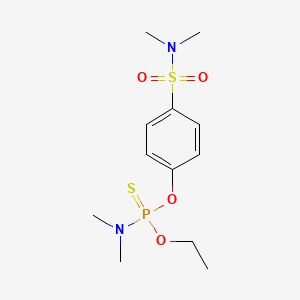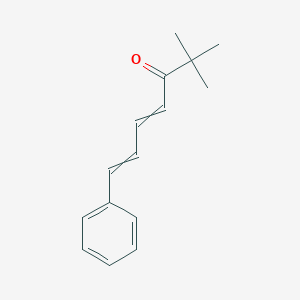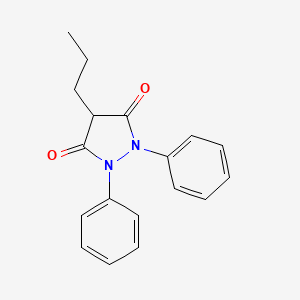
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl- is a heterocyclic compound with significant importance in various fields of scientific research. Its molecular formula is C18H18N2O2, and it has a molecular weight of 294.35 g/mol . This compound is known for its unique chemical structure, which includes a pyrazolidinedione ring substituted with phenyl and propyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . Another method includes the condensation of aliphatic or aromatic carbonyl derivatives with 3,5-pyrazolidinedione . For instance, 1,2-diphenylhydrazine can react with diethyl allylmalonate in the presence of sodium to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as recrystallization from solvents like ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxiranes.
Reduction: Reduction of 4-benzylidene derivatives yields benzyl derivatives.
Substitution: It can undergo substitution reactions with aryldiazonium salts to form arylazo derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, aryldiazonium salts, and various carbonyl derivatives . Reaction conditions often involve controlled temperatures and the use of solvents like glacial acetic acid .
Major Products
Major products formed from these reactions include oxiranes, benzyl derivatives, and arylazo derivatives .
Applications De Recherche Scientifique
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-pyrazolidinedione, 1,2-diphenyl-4-propyl- involves its interaction with specific molecular targets and pathways. For instance, phenylbutazone, a derivative of this compound, exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione (Phenylbutazone): Known for its anti-inflammatory properties.
4-Allyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in various research applications.
Uniqueness
What sets 3,5-pyrazolidinedione, 1,2-diphenyl-4-propyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Propriétés
Numéro CAS |
6082-56-0 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1,2-diphenyl-4-propylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-9-16-17(21)19(14-10-5-3-6-11-14)20(18(16)22)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
Clé InChI |
FFVLWIPQVZKVDU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
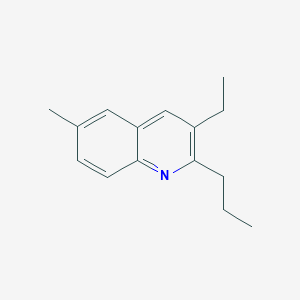
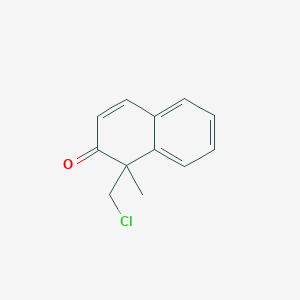
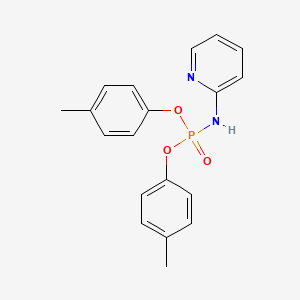
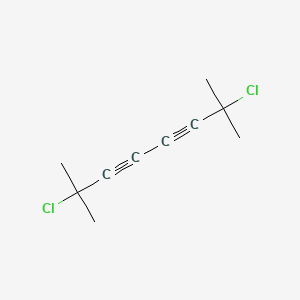
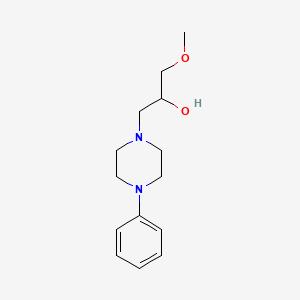
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
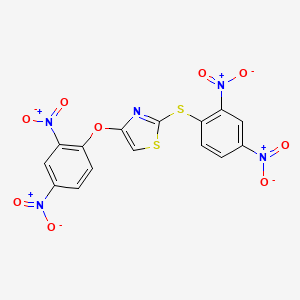

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
